Cas no 88511-38-0 (1-(Isoxazol-5-yl)ethanone)
1-(Isoxazol-5-yl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(Isoxazol-5-yl)ethanone
- 1-(1,2-Oxazol-5-yl)ethanone
- 1-(5-isoxazolyl)Ethanone
- 1-(isoxazol-3-yl)ethanone
- ETHANONE, 1-(5-ISOXAZOLYL)-
- Ketone, 5-isoxazolyl methyl (7CI)
- isoxazol-5-yl-ethanone
- 1-(1,2-oxazol-5-yl)ethan-1-one
- PubChem24239
- Ethanone,1-(5-isoxazolyl)-
- 1-(isoxazol-5-yl)ethan-1-one
- BCP24368
- 4156AC
- 1-(5-Isoxazolyl)ethanone (ACI)
- EN300-313263
- DS-17019
- DTXSID40604804
- I11392
- DB-003697
- SCHEMBL249256
- CS-0005550
- MFCD16619203
- AKOS016003725
- 88511-38-0
-
- MDL: MFCD16619203
- Inchi: 1S/C5H5NO2/c1-4(7)5-2-3-6-8-5/h2-3H,1H3
- InChI Key: GKUBGXGRJNAABQ-UHFFFAOYSA-N
- SMILES: O=C(C)C1=CC=NO1
Computed Properties
- Exact Mass: 111.032028402g/mol
- Monoisotopic Mass: 111.032028402g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.1
- XLogP3: 0.4
Experimental Properties
- Density: 1.145
- Boiling Point: 205.5°C at 760 mmHg
1-(Isoxazol-5-yl)ethanone Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- Storage Condition:Sealed in dry,Room Temperature
1-(Isoxazol-5-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FT952-100mg |
1-(Isoxazol-5-yl)ethanone |
88511-38-0 | 95+% | 100mg |
841CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FT952-250mg |
1-(Isoxazol-5-yl)ethanone |
88511-38-0 | 95+% | 250mg |
2019CNY | 2021-05-08 | |
| Fluorochem | 225863-250mg |
1-(Isoxazol-5-yl)ethanone |
88511-38-0 | 95% | 250mg |
£148.00 | 2022-02-28 | |
| Fluorochem | 225863-1g |
1-(Isoxazol-5-yl)ethanone |
88511-38-0 | 95% | 1g |
£368.00 | 2022-02-28 | |
| Chemenu | CM191185-1g |
1-(Isoxazol-5-yl)ethanone |
88511-38-0 | 95% | 1g |
$421 | 2021-08-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD218493-100mg |
1-(Isoxazol-5-yl)ethanone |
88511-38-0 | 95% | 100mg |
¥151.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD218493-250mg |
1-(Isoxazol-5-yl)ethanone |
88511-38-0 | 95% | 250mg |
¥376.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD218493-1g |
1-(Isoxazol-5-yl)ethanone |
88511-38-0 | 95% | 1g |
¥1501.0 | 2024-04-17 | |
| TRC | I918470-10mg |
1-(Isoxazol-5-yl)ethanone |
88511-38-0 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I918470-50mg |
1-(Isoxazol-5-yl)ethanone |
88511-38-0 | 50mg |
$ 185.00 | 2022-06-04 |
1-(Isoxazol-5-yl)ethanone Suppliers
1-(Isoxazol-5-yl)ethanone Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 1-(Isoxazol-5-yl)ethanone
Research Brief on 1-(Isoxazol-5-yl)ethanone (CAS: 88511-38-0): Recent Advances and Applications in Chemical Biology and Medicine
1-(Isoxazol-5-yl)ethanone (CAS: 88511-38-0) is a heterocyclic compound featuring an isoxazole ring linked to an acetyl group. This structural motif has garnered significant attention in chemical biology and medicinal chemistry due to its versatile reactivity and potential as a scaffold for drug discovery. Recent studies have explored its applications in the synthesis of bioactive molecules, enzyme inhibitors, and as a precursor for more complex pharmacophores. This research brief consolidates the latest findings on this compound, highlighting its synthetic utility, biological activities, and emerging therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 1-(Isoxazol-5-yl)ethanone as a key intermediate in the synthesis of novel kinase inhibitors targeting cancer-related pathways. The researchers employed a structure-activity relationship (SAR) approach, modifying the isoxazole ring to enhance binding affinity and selectivity. Notably, derivatives of this compound exhibited nanomolar inhibitory activity against specific tyrosine kinases, suggesting its promise in oncology drug development. The study also emphasized the compound's favorable pharmacokinetic properties, including metabolic stability and oral bioavailability.
In the realm of antimicrobial research, a 2024 paper in Bioorganic & Medicinal Chemistry Letters reported the design and evaluation of 1-(Isoxazol-5-yl)ethanone derivatives as potential antibacterial agents. The researchers synthesized a series of analogs and tested their efficacy against multidrug-resistant bacterial strains. Several compounds displayed potent activity against Gram-positive pathogens, with minimal inhibitory concentrations (MICs) comparable to existing antibiotics. Molecular docking studies revealed interactions with bacterial cell wall synthesis enzymes, providing mechanistic insights into their mode of action.
Beyond its direct biological applications, 1-(Isoxazol-5-yl)ethanone has also been investigated as a building block in chemical biology probes. A recent study in ACS Chemical Biology utilized this compound to develop fluorescent tags for imaging specific cellular processes. The isoxazole moiety's unique electronic properties enabled the design of probes with high sensitivity and selectivity, facilitating real-time monitoring of enzymatic activities in live cells. This advancement opens new avenues for studying intracellular signaling pathways and drug-target interactions.
The synthetic accessibility of 1-(Isoxazol-5-yl)ethanone has been another focus of recent research. A 2023 publication in Organic Letters described an efficient, one-pot synthesis method that improves yield and reduces byproducts compared to traditional approaches. This methodological innovation is particularly valuable for scaling up production and facilitating structure-activity studies. The paper also highlighted the compound's compatibility with various cross-coupling reactions, expanding its utility in diversity-oriented synthesis.
From a safety and toxicological perspective, recent preclinical studies have provided important data on 1-(Isoxazol-5-yl)ethanone and its derivatives. While the parent compound shows favorable toxicity profiles in cellular assays, some structural modifications have been associated with increased hepatotoxicity. These findings underscore the importance of careful structural optimization in drug development programs utilizing this scaffold. Current research efforts are focused on identifying structural features that maintain biological activity while minimizing adverse effects.
Looking forward, 1-(Isoxazol-5-yl)ethanone continues to show promise across multiple therapeutic areas. Ongoing clinical trials are evaluating its derivatives as potential treatments for inflammatory diseases and neurological disorders. Additionally, its application in PROTAC (proteolysis targeting chimera) technology represents an exciting frontier in targeted protein degradation therapies. As research progresses, this versatile compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
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